molecular formula C13H15FO2 B7792007 (2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid

Cat. No.: B7792007
M. Wt: 222.25 g/mol
InChI Key: KUEWLPYELGYHIG-YRNVUSSQSA-N
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Description

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl group and a methyl-substituted pentenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and 4-methylpent-2-enoic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-3-methylbenzaldehyde and 4-methylpent-2-enoic acid under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Compounds with different functional groups replacing the fluoro group.

Scientific Research Applications

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-methylphenol
  • 4-fluorophenol
  • 3-fluorophenol
  • 2,4-difluorophenol

Uniqueness

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid is unique due to its specific combination of a fluoro-substituted phenyl group and a methyl-substituted pentenoic acid moiety

Properties

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-8(2)11(7-13(15)16)10-4-5-12(14)9(3)6-10/h4-8H,1-3H3,(H,15,16)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEWLPYELGYHIG-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC(=O)O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/C(=O)O)/C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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